molecular formula C11H16BNO4 B1504100 Epetraborole CAS No. 1093643-37-8

Epetraborole

Número de catálogo: B1504100
Número CAS: 1093643-37-8
Peso molecular: 237.06 g/mol
Clave InChI: FXQIIDINBDJDKL-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epetraborol es un compuesto novedoso que contiene boro y actúa como inhibidor de la leucil-tRNA sintetasa bacteriana, una enzima esencial en la síntesis de proteínas. Ha mostrado una potente actividad contra micobacterias no tuberculosas y bacterias Gram-negativas, incluida Burkholderia pseudomallei . Epetraborol se está desarrollando para el tratamiento de la enfermedad pulmonar micobacteriana no tuberculosa y la melioidosis .

Métodos De Preparación

Epetraborol se sintetiza a través de una serie de reacciones químicas que implican la formación de un núcleo benzoxaborol. La ruta sintética normalmente implica los siguientes pasos:

    Formación del núcleo benzoxaborol: Esto implica la reacción de un derivado de ácido borónico con un compuesto aromático adecuado para formar la estructura de benzoxaborol.

    Funcionalización: El núcleo benzoxaborol se funcionaliza posteriormente con varios sustituyentes para mejorar su actividad biológica.

Los métodos de producción industrial para epetraborol implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para obtener el producto deseado con un mínimo de impurezas .

Análisis De Reacciones Químicas

Epetraborol experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Epetraborol se puede oxidar para formar varios productos de oxidación. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Epetraborol puede sufrir reacciones de sustitución donde los grupos funcionales en el núcleo benzoxaborol se reemplazan con otros grupos.

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de epetraborol puede conducir a la formación de derivados de ácidos carboxílicos .

Aplicaciones Científicas De Investigación

Melioidosis Treatment

Recent studies indicate that epetraborole shows significant promise in treating melioidosis , a severe infection caused by Burkholderia pseudomallei. In murine models, this compound demonstrated comparable efficacy to the standard treatment, ceftazidime, both when administered alone and in combination. This combination therapy notably enhanced antimicrobial activity, suggesting a potential role for this compound in clinical settings where melioidosis is prevalent .

Mycobacterial Infections

This compound has been evaluated for its activity against Mycobacterium abscessus and the Mycobacterium avium complex (MAC) . In vitro studies have shown that this compound retains potent activity against various strains of M. abscessus, with efficacy confirmed in mouse models. It has been suggested that this compound could be particularly effective for patients with treatment-refractory MAC lung disease .

Efficacy Against Mycobacterium Abscessus

  • In a study involving M. abscessus, this compound was administered at doses of 150 mg/kg and 300 mg/kg in murine models. The results indicated a statistically significant reduction in bacterial load compared to control groups. Notably, the compound's efficacy was comparable to existing treatments like clarithromycin .

Efficacy Against Mycobacterium Avium Complex

  • This compound demonstrated potent in vitro activity against 110 recent MAC isolates collected from Japanese patients. The minimal inhibitory concentrations (MICs) were determined using standardized broth microdilution assays, indicating that this compound could serve as an alternative or adjunctive therapy for MAC infections .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaPathogenStudy TypeKey Findings
Melioidosis TreatmentBurkholderia pseudomalleiIn vitro/In vivoComparable efficacy to ceftazidime; enhanced effect in combination therapy
Mycobacterial InfectionsMycobacterium abscessusIn vitro/In vivoSignificant reduction in bacterial load; effective against resistant strains
Mycobacterial InfectionsMycobacterium avium complexIn vitroPotent activity against clinical isolates; supports further clinical exploration

Mecanismo De Acción

Epetraborol ejerce sus efectos inhibiendo la enzima leucil-tRNA sintetasa. Esta enzima es responsable de catalizar la unión de leucina al ARN de transferencia, un paso crucial en la síntesis de proteínas. Al unirse al ribosa de adenosina terminal del tRNA en el sitio de edición, epetraborol bloquea la síntesis de proteínas, lo que lleva a la muerte de las células bacterianas . Este mecanismo de acción es único y proporciona un enfoque novedoso para combatir las infecciones bacterianas .

Actividad Biológica

Epetraborole is a novel boron-containing antibiotic that functions as a potent inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This compound has shown significant promise against various Gram-negative bacteria, including Burkholderia pseudomallei and Mycobacterium abscessus, as well as in the treatment of complex infections such as melioidosis and nontuberculous mycobacterial diseases.

This compound inhibits LeuRS by binding to the editing site of the enzyme, which prevents the correct aminoacylation of tRNA. This inhibition leads to a cessation of protein synthesis, making it effective against bacteria that rely on this process for survival. The unique structure of this compound allows it to trap tRNA in the editing active site, a mechanism that enhances its antibacterial efficacy.

Activity Against Burkholderia pseudomallei

Recent studies have demonstrated the in vitro and in vivo efficacy of this compound against B. pseudomallei, the causative agent of melioidosis. In a murine model, this compound exhibited a minimum inhibitory concentration (MIC) range of 0.25–1 μg/mL, which is significantly lower than that of ceftazidime, the standard-of-care drug with an MIC range of 2–4 μg/mL .

Table 1: Comparative MIC Values for this compound and Ceftazidime Against B. pseudomallei

StrainThis compound MIC (μg/mL)Ceftazidime MIC (μg/mL)
DD5030.252
Bp4000.54
1026b14
K9624314

In combination with ceftazidime, this compound demonstrated enhanced antimicrobial activity, suggesting its potential as an adjunct therapy for melioidosis .

Activity Against Mycobacterium abscessus

This compound has also shown promising results against M. abscessus, a pathogen known for its resistance to multiple antibiotics. In vitro studies indicated that this compound retains activity against clinical isolates with MIC values comparable to those observed for other effective agents .

Table 2: In Vitro Activity of this compound Against M. abscessus

Isolate TypeThis compound MIC (μg/mL)
Clinical Isolates≤ 1
Reference Strains≤ 1

In vivo studies further confirmed its efficacy in murine models, where this compound was effective at reducing bacterial loads in lung tissues when administered at doses significantly lower than those required for other treatments .

Case Studies and Clinical Trials

Case Study: Treatment of Melioidosis

A murine model study evaluated the efficacy of this compound as monotherapy and in combination with ceftazidime against acute pulmonary melioidosis. Results indicated that this compound not only matched but sometimes exceeded the effectiveness of ceftazidime alone, highlighting its potential as a treatment option for this severe infection .

Clinical Trials: Nontuberculous Mycobacterial Disease

This compound is currently under clinical evaluation for treatment-refractory cases of Mycobacterium avium complex (MAC) lung disease. Preliminary findings suggest that it is effective against CLR-resistant strains, indicating its potential role in treating resistant infections .

Propiedades

IUPAC Name

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQIIDINBDJDKL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148913
Record name GSK-2251052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093643-37-8
Record name Epetraborole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093643378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epetraborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2251052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPETRABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC93Z2DF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epetraborole
Reactant of Route 2
Reactant of Route 2
Epetraborole
Reactant of Route 3
Reactant of Route 3
Epetraborole
Reactant of Route 4
Epetraborole
Reactant of Route 5
Epetraborole
Reactant of Route 6
Epetraborole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.